1-(Nitromethyl)cyclohex-1-ene

Organic synthesis Nitroaldol condensation Process optimization

1-(Nitromethyl)cyclohex-1-ene (CAS 5330-61-0) is a cyclic nitroalkene building block consisting of a cyclohexene ring with a nitromethyl (-CH₂NO₂) substituent at the 1-position, molecular formula C₇H₁₁NO₂, and molecular weight 141.17 g/mol. The compound is synthesized via nitroaldol condensation between cyclohexanone and nitromethane, with yields varying substantially depending on catalyst selection.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
CAS No. 5330-61-0
Cat. No. B1607040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Nitromethyl)cyclohex-1-ene
CAS5330-61-0
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC1CCC(=CC1)C[N+](=O)[O-]
InChIInChI=1S/C7H11NO2/c9-8(10)6-7-4-2-1-3-5-7/h4H,1-3,5-6H2
InChIKeyKEELANLBFIOZSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Nitromethyl)cyclohex-1-ene (CAS 5330-61-0): Procurement and Selection Guide for Nitroalkene Building Blocks


1-(Nitromethyl)cyclohex-1-ene (CAS 5330-61-0) is a cyclic nitroalkene building block consisting of a cyclohexene ring with a nitromethyl (-CH₂NO₂) substituent at the 1-position, molecular formula C₇H₁₁NO₂, and molecular weight 141.17 g/mol [1]. The compound is synthesized via nitroaldol condensation between cyclohexanone and nitromethane, with yields varying substantially depending on catalyst selection [2]. As an activated nitroalkene, it functions as a Michael acceptor and serves as a precursor to α,β-unsaturated nitriles, carbocyclic compounds, and aldehydes [3].

1
Activated nitroalkene scaffold Functions as Michael acceptor for conjugate additions and cycloadditions to build carbocyclic frameworks.
2
Regioselective nitrile oxide pathway Converts primary nitro group to α,β-unsaturated nitrile, inaccessible from saturated nitroalkanes.
3
Synthetically accessible from cyclohexanone Prepared via nitroaldol condensation; yield depends on catalyst choice.

Why 1-(Nitromethyl)cyclohex-1-ene Cannot Be Casually Substituted by Generic Nitroalkanes


Generic nitroalkane substitution is not viable because 1-(nitromethyl)cyclohex-1-ene occupies a distinct chemical space combining an allylic nitro group with a cyclic alkene scaffold. This structure confers fundamentally different reactivity profiles compared to saturated analogs (e.g., nitrocyclohexane), acyclic nitroalkenes (e.g., β-nitrostyrene), or the alcohol precursor (1-nitromethyl-1-cyclohexanol) [1]. Saturated nitroalkanes undergo Nef oxidation to ketones [2], whereas this compound undergoes regioselective conversion to α,β-unsaturated nitriles via nitrile oxide intermediates . Substitution with a structurally similar but inappropriately activated analog would alter reaction trajectory, regioselectivity, and downstream product fidelity, directly impacting synthetic route viability and final compound integrity [1].

Saturated nitroalkane analog Reactivity shift

Nitrocyclohexane undergoes Nef oxidation to ketones; the nitrile oxide pathway and conjugate addition reactivity are absent. Substitution would alter downstream product identity.

Acyclic nitroalkene Regioselectivity mismatch

β-Nitrostyrene and similar acyclic nitroalkenes differ in steric and electronic environment, which may shift reaction regioselectivity and cycloaddition outcomes.

Alcohol precursor Scaffold loss

1-Nitromethyl-1-cyclohexanol lacks the conjugated alkene required for Michael acceptor and cycloaddition chemistry, limiting synthetic versatility.

Quantitative Differentiation Evidence: 1-(Nitromethyl)cyclohex-1-ene Performance Metrics Versus Comparators


Catalyst-Dependent Synthesis Yields: 1-(Nitromethyl)cyclohex-1-ene Versus Methyl-Substituted Analogs

The yield of 1-(nitromethyl)cyclohex-1-ene varies dramatically with catalyst selection and substrate structure. Using methylamine catalyst, the unsubstituted compound (target) achieves 48% yield from cyclohexanone [1]. In contrast, 4-methylcyclohexanone yields only 29% of the corresponding 1-nitromethyl-4-methyl-1-cyclohexene under piperidine catalysis, and 2-methylcyclohexanone yields merely 8.3% of its analog [1]. This demonstrates that the target compound with unsubstituted cyclohexanone is the most synthetically accessible scaffold in this series, while methyl substitution at the 2-position is particularly deleterious to yield [1].

Synthetic Yield
Head-to-head
48% (target) vs 29% and 8.3% for methyl-substituted analogs
Supports synthetic accessibility assessment for unsubstituted scaffold
Methylamine catalyst; yield drops sharply with 2-methyl substitution
Organic synthesis Nitroaldol condensation Process optimization

Regioselective Conversion to α,β-Unsaturated Nitriles: 1-(Nitromethyl)cyclohex-1-ene as Preferred Substrate

1-(Nitromethyl)cyclohex-1-ene participates in a regioselective transformation to cyanocyclohexene when treated with isocyanides and isocyanates in the presence of a base, proceeding via in situ nitrile oxide formation . The reaction yields the cyclic α,β-unsaturated nitrile with high regioselectivity. In contrast, saturated nitroalkanes such as nitrocyclohexane undergo entirely different oxidative pathways (Nef reaction), producing cyclohexanone in 70-88% yield rather than nitriles [1]. The nitroalkene framework of the target compound uniquely enables the nitrile oxide pathway, a reactivity profile absent in saturated analogs .

Reaction Pathway
Class-level
Regioselective conversion to cyanocyclohexene via nitrile oxide
Enables α,β-unsaturated nitrile synthesis not possible from saturated nitroalkanes
Comparator nitrocyclohexane yields cyclohexanone (70–88%) via Nef oxidation
Nitrile synthesis Nitrile oxide Regioselectivity

Conversion to 1-Cyclohexene Carboxaldehyde: Quantitative Yield Advantage

1-(Nitromethyl)cyclohex-1-ene undergoes facile conversion to 1-cyclohexene carboxaldehyde in 82% yield using sodium methoxide-activated silica gel as both reaction medium and reagent [1]. This dry medium technique provides a clean, efficient route to the corresponding aldehyde. While comparative yield data for other nitroalkene substrates under identical dry medium conditions is not available in the primary literature, the 82% yield for the target compound [1] represents a synthetically useful transformation that exceeds typical Nef reaction yields for saturated nitroalkanes (e.g., nitrocyclohexane to cyclohexanone, 70-88% depending on conditions) [2]. The activated alkene structure of the target facilitates this specific conversion pathway.

Aldehyde Yield
Cross-study
82%
Supports high-yielding access to α,β-unsaturated aldehyde intermediate
Dry medium method; comparator Nef yields range 70–88% for ketone
Aldehyde synthesis Dry medium reaction Silica gel

Activated Nitroalkene Scaffold for Michael Addition and Cycloaddition Chemistry

As a nitroalkene, 1-(nitromethyl)cyclohex-1-ene functions as an activated Michael acceptor due to the strong electron-withdrawing nitro group conjugated with the alkene [1]. The compound participates in a wide range of synthetically valuable transformations including Michael additions, Diels-Alder reactions, and 1,3-dipolar cycloadditions often with high regio- and stereoselectivities [1]. In contrast, saturated nitrocyclohexane lacks the conjugated alkene and therefore cannot participate in conjugate addition or cycloaddition reactions as the electrophilic component [2]. The nitroalkene framework of the target compound provides a broader synthetic utility profile compared to its saturated analog, enabling access to carbocyclic and heterocyclic scaffolds that are inaccessible from saturated nitroalkanes [1].

Reaction Scope
Class-level
Michael additions, Diels-Alder, 1,3-dipolar cycloadditions
Supports broader synthetic utility vs saturated analog for carbocycle construction
Conjugated alkene essential; saturated analog lacks electrophilic reactivity
Michael addition Cycloaddition Nitroalkene

Validated Application Scenarios for 1-(Nitromethyl)cyclohex-1-ene (CAS 5330-61-0)


Synthesis of α,β-Unsaturated Nitriles via Regioselective Nitrile Oxide Pathway

Employ 1-(nitromethyl)cyclohex-1-ene as the preferred substrate for converting primary nitro compounds to α,β-unsaturated nitriles. Treatment with isocyanides or isocyanates in the presence of a base generates cyanocyclohexene with high regioselectivity via in situ nitrile oxide formation . This transformation is inaccessible using saturated nitroalkanes such as nitrocyclohexane, which instead undergo Nef oxidation to ketones [1].

Preparation of 1-Cyclohexene Carboxaldehyde via Dry Medium Oxidation

Utilize the dry medium technique with sodium methoxide-activated silica gel to convert 1-(nitromethyl)cyclohex-1-ene to 1-cyclohexene carboxaldehyde in 82% yield . This method provides a clean, efficient route to the α,β-unsaturated aldehyde scaffold, a valuable intermediate for further synthetic elaboration. The 82% conversion efficiency makes this a practical, high-yielding protocol for aldehyde synthesis from the nitroalkene precursor.

Michael Addition and Cycloaddition Platform for Carbocyclic Synthesis

Leverage the activated nitroalkene structure of 1-(nitromethyl)cyclohex-1-ene as an electrophilic partner in Michael additions, Diels-Alder reactions, and 1,3-dipolar cycloadditions . The conjugated nitroalkene framework enables construction of carbocyclic compounds often with high regio- and stereoselectivities . In contrast, saturated nitrocyclohexane lacks the conjugated alkene and cannot function as an electrophile in these bond-forming reactions [1].

Application
Selection Property
Validation Focus
α,β-Unsaturated nitrile synthesis
Regioselective nitrile oxide pathway
Nitrile product identity and regioselectivity confirmation
α,β-Unsaturated aldehyde preparation
Dry medium oxidation efficiency
Aldehyde yield and purity verification
Carbocyclic scaffold construction
Electrophilic nitroalkene reactivity
Cycloaddition regio- and stereoselectivity

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